molecular formula C10H10N2O B2837229 2-Cyclobutoxypyridine-3-carbonitrile CAS No. 1248100-31-3

2-Cyclobutoxypyridine-3-carbonitrile

Cat. No. B2837229
CAS RN: 1248100-31-3
M. Wt: 174.203
InChI Key: SJLVEBUBGAEOLJ-UHFFFAOYSA-N
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Description

2-Cyclobutoxypyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a heterocyclic compound that contains both a pyridine and cyclobutane ring in its structure. The compound is synthesized using various methods, and its mechanism of action is currently being investigated.

Scientific Research Applications

Synthesis and Biological Activity

2-Cyclobutoxypyridine-3-carbonitrile is utilized in the synthesis of novel compounds with significant biological activities. For instance, derivatives synthesized through cyclocondensation reactions with malonitrile have been evaluated for their antifungal and antibacterial properties, with some showing potent activities (Jemmezi et al., 2014). Another example includes the synthesis of tetrahydropyrimido quinoline derivatives, which have been studied for their antimicrobial activity, indicating the versatility of the core structure in medicinal chemistry applications (Elkholy & Morsy, 2006).

Catalysis and Material Science

The compound has also found applications in material science, particularly in the synthesis of nitrogen-doped carbon nanotubes. A notable study reported the microwave synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates using a derivative of cyclohexanecarbonitrile, highlighting the potential of this chemical class in creating advanced materials for energy storage applications (Sridhar et al., 2015).

Antiviral and Antimicrobial Research

Further, research into the antimicrobial and antiviral potential of derivatives has yielded promising results. For example, bipyridine-carbonitrile derivatives have shown activity against various viruses and bacteria, underscoring the importance of structural modifications in enhancing biological efficacy (Attaby et al., 2006). This area of study not only demonstrates the compound's relevance in drug discovery but also in the development of new strategies for combating infectious diseases.

Environmental and Energy Applications

Research into the environmental applications of derivatives of this compound includes the development of photocatalytic systems for the reduction of carbon dioxide to carbon monoxide and hydrogen, showcasing the compound's utility in addressing challenges related to energy and environmental sustainability (Lehn & Ziessel, 1982).

Safety and Hazards

The safety data sheet for 2-Cyclobutoxypyridine-3-carboxylic acid, a related compound, suggests that it should be kept away from heat/sparks/open flames/hot surfaces and should be handled with proper protective equipment .

Future Directions

While specific future directions for 2-Cyclobutoxypyridine-3-carbonitrile are not available, research in the field of heterocyclic compounds is ongoing. For instance, green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives is a topic of current interest .

properties

IUPAC Name

2-cyclobutyloxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLVEBUBGAEOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH 60% dispersion in mineral oil (100 mg, 2.5 mmol) was added to a rt solution of cyclobutanol (0.13 mL, 1.6 mmol) in DMF (1.5 mL). After stirring for 1 h, 3-cyano-2-fluoropyridine (150 mg, 1.23 mmol) was added and the brown suspension was stirred at rt for 1 h. The rxn mixture was quenched with water and extracted with DCM (2×). The combined org. layers were dried (MgSO4), filtered and concentrated in vacuo to yield 2-cyclobutoxynicotinonitrile as an orange oil. LC-MS B: tR=0.76 min; [M+H]+=175.21. 1H NMR (DMSO) δH: 8.43 (m, 1H), 8.26 (dd, J1=7.6 Hz, J2=1.9 Hz, 1H), 7.17 (dd, J1=7.6 Hz, J2=5.0 Hz, 1H), 5.25 (m, 1H), 2.43 (m, 2H), 2.13 (m, 2H), 1.82 (m, 1H), 1.66 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two

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